Cyclopropyl(naphthalen-1-yl)methanone
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Overview
Description
Cyclopropyl(naphthalen-1-yl)methanone is a chemical compound with a unique structure that has garnered interest in various scientific fields. Its molecular formula is C14H12O, and it features a cyclopropyl group attached to a naphthalene ring via a methanone linkage.
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those with a structure similar to cyclopropyl(naphthalen-1-yl)methanone, have been found to bind with high affinity to multiple receptors .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It has been suggested that the compound has high gastrointestinal absorption and is bbb permeant .
Result of Action
Compounds with similar structures have been found to have a wide range of biological and clinical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropyl(naphthalen-1-yl)methanone typically involves the reaction of naphthalene derivatives with cyclopropyl carbonyl compounds. One common method is the Friedel-Crafts acylation, where naphthalene reacts with cyclopropylcarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(naphthalen-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid, nitrating agents (HNO3/H2SO4), sulfonating agents (SO3/H2SO4).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated naphthalene derivatives.
Scientific Research Applications
Cyclopropyl(naphthalen-1-yl)methanone is utilized in various scientific research applications, including:
Pharmaceuticals: As a precursor or intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Used in the development of new synthetic methodologies and the synthesis of complex organic molecules.
Material Science: Investigated for its potential use in the development of novel materials with unique properties.
Comparison with Similar Compounds
Cyclopropyl(naphthalen-1-yl)methanone can be compared with other similar compounds, such as:
JWH-018: A synthetic cannabinoid with a naphthoylindole structure, known for its interaction with cannabinoid receptors.
Indole Derivatives: Compounds containing the indole nucleus, which exhibit diverse biological activities and are used in various therapeutic applications.
Uniqueness
This compound is unique due to its cyclopropyl group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Similar Compounds
Properties
IUPAC Name |
cyclopropyl(naphthalen-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c15-14(11-8-9-11)13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZUXQUFBGGEHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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